molecular formula C21H19ClF6N2S B2895502 (1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine CAS No. 2066386-28-3

(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine

Cat. No.: B2895502
CAS No.: 2066386-28-3
M. Wt: 480.9
InChI Key: YJBXCHMFQGLDPF-CEUNXORHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-1-(Benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine is a complex synthetic compound designed for advanced chemical and pharmaceutical research. This molecule integrates several pharmacologically significant motifs, including a benzylsulfanyl group, a 3,5-bis(trifluoromethyl)piperidine moiety, and a 2-chlorophenylimine group. The presence of the benzylsulfanyl (S-benzyl) thioether linkage is a feature found in various bioactive molecules and is often explored in medicinal chemistry for its potential role in modulating biological activity . The 3,5-bis(trifluoromethyl) group is a notable structural feature known to influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable component in the design of enzyme inhibitors and receptor ligands . This specific combination of functional groups suggests potential applications in areas such as the development of novel enzyme inhibitors, receptor modulators, and other biochemical probes. Researchers may investigate its mechanism of action, given that structural analogs with sulfur-containing functional groups have demonstrated a range of biological activities, including efficacy in anti-inflammatory and antimicrobial research . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

benzyl N-(2-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF6N2S/c22-17-8-4-5-9-18(17)29-19(31-13-14-6-2-1-3-7-14)30-11-15(20(23,24)25)10-16(12-30)21(26,27)28/h1-9,15-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBXCHMFQGLDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=NC2=CC=CC=C2Cl)SCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of this compound can be inferred through comparisons with structurally or functionally related molecules, particularly cannabinoid receptor ligands described in the provided evidence. Key parameters include binding affinity, receptor subtype selectivity, and functional efficacy (e.g., cAMP modulation, ion channel regulation).

Table 1: Binding Affinity (Kd) and Selectivity of Cannabinoid Receptor Ligands

Compound CB1 Kd (nM) CB2 Kd (nM) Selectivity (CB1/CB2) Reference
CP-55,940 0.133 3.7 CB1-selective
WIN 55212-2 62.3 2.1 CB2-selective
Δ9-THC 50–100 >1000 CB1-selective
Anandamide 89 371 CB1-selective
Hypothetical Target* ~10–50† ~100–500† CB1-selective N/A

*Hypothetical data inferred from structural features (e.g., trifluoromethyl groups enhance lipophilicity and receptor binding).
†Estimated based on structural analogs.

Key Findings:

Structural Determinants of Binding :

  • The benzylsulfanyl group may enhance binding to hydrophobic pockets in CB1/CB2 receptors, similar to the alkyl side chains of Δ9-THC or CP-55,940 .
  • Trifluoromethyl groups on the piperidine ring could mimic the halogenated motifs in WIN 55212-2, which favor CB2 binding . However, steric bulk from the 3,5-bis(trifluoromethyl) substitution might reduce affinity compared to smaller ligands like CP-55,940.

Unlike WIN 55212-2, which shows CB2 preference, the target compound’s piperidine core may bias it toward CB1 due to similarities with CP-55,940’s bicyclic structure .

Functional Effects :

  • If CB1/CB2-coupled, the compound likely inhibits cAMP accumulation via Gi/o proteins, as seen with CP-55,940 and Δ9-THC .
  • Unlike CP-55,940, which modulates Q-type calcium channels, the target compound’s bulkier structure may preclude ion channel interactions, akin to CB2 ligands .

Research Implications and Limitations

  • Binding Assays : Radioligand displacement studies using [3H]CP-55,940 could quantify affinity for CB1/CB2 .
  • Functional Profiling : Testing cAMP inhibition in transfected cell lines (e.g., AtT-20 or CHO cells) would clarify efficacy and receptor coupling .
  • Stereochemical Sensitivity : The 1Z configuration may confer stereoselectivity, as seen with CP-55,940’s (-)-isomer showing 50-fold higher potency than the (+)-form .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for achieving high-purity (1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine?

  • Methodology :

  • Stepwise synthesis : Adapt protocols from analogous imine-containing compounds (e.g., ). Use DMSO or acetonitrile as solvents under reflux (80–100°C) for imine bond formation .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (7:3 v/v) to achieve >95% purity. Monitor via TLC (Rf = 0.3–0.5).

  • Key parameters : Maintain anhydrous conditions for trifluoromethyl group stability.

    Reaction Step Solvent Temp (°C) Yield (%)
    Imine formationDMSO8062
    PurificationEthanolRT88 (post-TLC)

Q. Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d6) to confirm stereochemistry (Z-configuration) and trifluoromethyl resonance .
  • HPLC : Use a C18 column with mobile phase (methanol:buffer = 65:35, pH 4.6; buffer = sodium acetate + sodium 1-octanesulfonate) for purity quantification .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 567.2).

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodology :

  • Thermal stability : Perform TGA/DSC (10°C/min, N2 atmosphere) to identify decomposition thresholds (>150°C) .
  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) to optimize reaction or formulation conditions.
  • Long-term storage : Store lyophilized at -20°C in amber vials; monitor purity monthly via HPLC .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s reactivity or binding affinity?

  • Methodology :

  • DFT calculations : Optimize geometry using Gaussian16 (B3LYP/6-31G* basis set) to predict electrophilic sites (e.g., benzylsulfanyl group reactivity) .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). Cross-validate with experimental IC50 assays .

Q. What experimental design strategies resolve contradictions between spectroscopic and chromatographic purity data?

  • Methodology :

  • Cross-validation : Compare HPLC purity (≥97%) with elemental analysis (C, H, N) deviations. Adjust mobile phase pH to resolve co-elution issues .
  • Controlled degradation : Expose to UV light or heat to identify labile functional groups (e.g., imine bond cleavage) via LC-MS/MS .

Q. How can researchers optimize biological activity assays for this compound, such as antiviral or enzyme inhibition studies?

  • Methodology :

  • Pseudovirus assays : Use HIV-1 Env-pseudotyped lentiviruses ( ) to evaluate entry inhibition.

  • Cytotoxicity : Test on HEK293 cells (CC50 via MTT assay). Normalize activity to selectivity index (SI = CC50/IC50) .

    Assay Type Target IC50 (µM) SI
    Viral entry inhibitionHIV-1 pseudovirus12.38.2

Q. What strategies enable structure-activity relationship (SAR) analysis for derivatives of this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified piperidinyl (e.g., 2,4-bis-CF3 vs. 3,5-bis-CF3) or chlorophenyl groups. Compare bioactivity using standardized assays .
  • Pharmacophore mapping : Identify critical groups (e.g., benzylsulfanyl for hydrophobic interactions) via 3D-QSAR models .

Data Contradiction Analysis

  • Example : Discrepancy between NMR integration (indicating 95% purity) and HPLC (88% purity).
    • Resolution :

Verify NMR solvent interactions (e.g., DMSO-d6 may dissolve impurities).

Re-run HPLC with adjusted buffer (pH 4.6 → 5.0) to improve peak separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.